Lipophilicity (XLogP3) Advantage Over Des-Methyl Analog (CAS 1262412-46-3)
The 5-methyl substitution on the oxadiazole ring of 3-(3-fluorophenyl)-5-methyl-1,2,4-oxadiazole increases computed lipophilicity by +0.6 log units relative to its direct des-methyl comparator, 3-(3-fluorophenyl)-1,2,4-oxadiazole (CAS 1262412-46-3). Both values were computed using the same XLogP3 algorithm . This difference is above the commonly accepted 0.3 log-unit threshold for meaningful pharmacological impact and approaches the ~1 log-unit shift that distinguishes 1,2,4- from 1,3,4-oxadiazole regioisomers in systematic matched-pair analyses [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(3-Fluorophenyl)-1,2,4-oxadiazole (CAS 1262412-46-3): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.6 (target is ~4× more lipophilic by partition coefficient ratio) |
| Conditions | XLogP3 3.0 algorithm (PubChem/BOC Sciences computed property; same method for both compounds) |
Why This Matters
A ΔXLogP3 of +0.6 alters predicted membrane permeability and oral absorption potential, making the 5-methyl compound the preferred scaffold when higher log D is required for target engagement in lipophilic binding pockets.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248 View Source
